![molecular formula C17H24F2N2O2 B13225855 tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13225855.png)
tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 2-amino-3,5-difluorophenyl group. The presence of both amino and fluorine groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is prepared through a series of reactions, including hydrogenation and cyclization.
Introduction of the amino and difluorophenyl groups: The amino and difluorophenyl groups are introduced through nucleophilic substitution reactions, often using reagents such as aniline derivatives and fluorinating agents.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the amino and difluorophenyl groups suggests it may interact with biological targets, such as enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate: Unique due to the presence of both amino and difluorophenyl groups.
tert-Butyl N-[4-(2-amino-3,5-dichlorophenyl)cyclohexyl]carbamate: Similar structure but with chlorine atoms instead of fluorine.
tert-Butyl N-[4-(2-amino-3,5-dimethylphenyl)cyclohexyl]carbamate: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The uniqueness of this compound lies in its combination of amino and difluorophenyl groups. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H24F2N2O2 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
tert-butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)21-12-6-4-10(5-7-12)13-8-11(18)9-14(19)15(13)20/h8-10,12H,4-7,20H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
YKQONTFXKXBRJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C2=C(C(=CC(=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


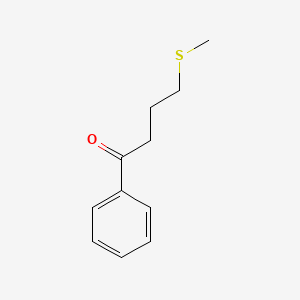

![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13225776.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}butan-1-one](/img/structure/B13225794.png)

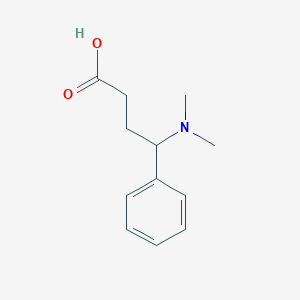
![2-[(2-Aminoethyl)(benzyl)amino]acetic acid](/img/structure/B13225800.png)
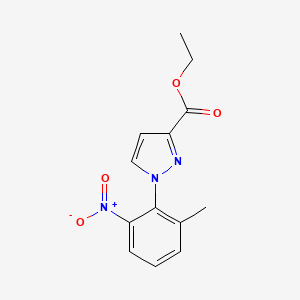
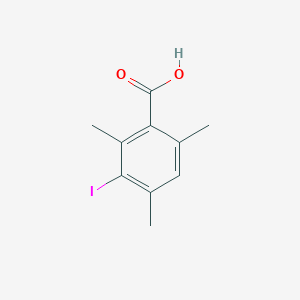
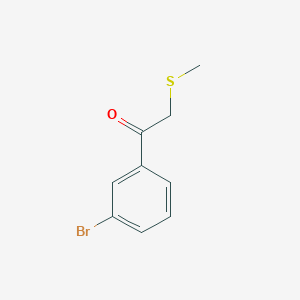
![3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13225828.png)

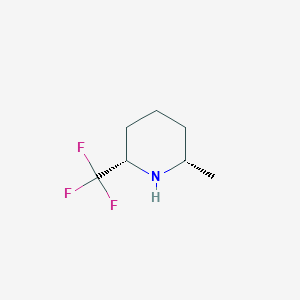
![1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13225838.png)
